![molecular formula C12H19NO3 B7545180 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone](/img/structure/B7545180.png)
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it also has potential applications in scientific research due to its unique chemical structure and mechanism of action.
Mechanism of Action
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has been shown to produce potent analgesia in animal models, with a potency similar to that of morphine. It also produces sedation and respiratory depression, which are common side effects of opioids. 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has been shown to have a half-life of approximately 7 hours in rats.
Advantages and Limitations for Lab Experiments
One advantage of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone in scientific research is its potency and selectivity for the mu-opioid receptor, which allows for more precise investigation of the role of this receptor in pain and addiction. However, 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone also has limitations, including its potential for abuse and dependence, as well as its potential for respiratory depression and other side effects.
Future Directions
There are several potential future directions for research involving 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone. One area of interest is the development of novel analgesics that target the mu-opioid receptor while minimizing side effects such as respiratory depression. Another area of interest is the investigation of the role of the mu-opioid receptor in addiction and reward, which could lead to the development of new treatments for substance use disorders. Additionally, further research is needed to fully understand the pharmacokinetics and toxicology of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone.
Synthesis Methods
The synthesis of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone involves several steps, including the reaction of 3,5-dimethylpiperidin-1-amine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate 2,3-dichloro-5,6-dicyano-1,4-benzoquinone imine. This intermediate is then reduced with sodium borohydride to yield 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone.
Scientific Research Applications
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has potential applications in scientific research due to its ability to bind to the mu-opioid receptor, which is involved in pain sensation and reward. It has been used in studies to investigate the role of the mu-opioid receptor in addiction and pain management.
properties
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9-5-10(2)7-13(6-9)12(14)11-8-15-3-4-16-11/h8-10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOCYZFNYOVTJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=COCCO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.